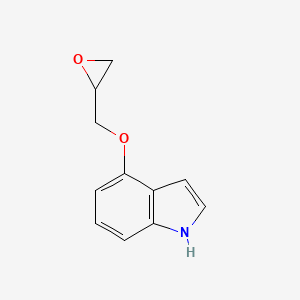

![molecular formula C8H5ClN4O B1595858 5-(クロロメチル)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボニトリル CAS No. 329213-60-7](/img/structure/B1595858.png)

5-(クロロメチル)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボニトリル

概要

説明

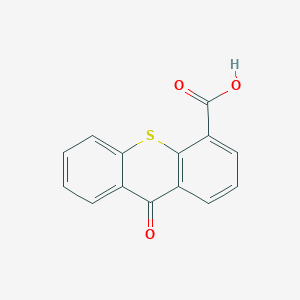

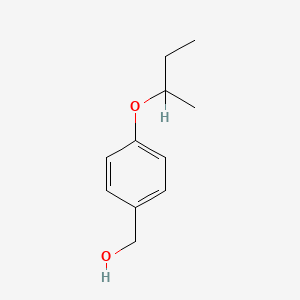

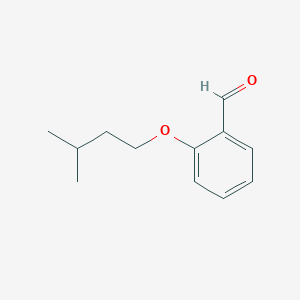

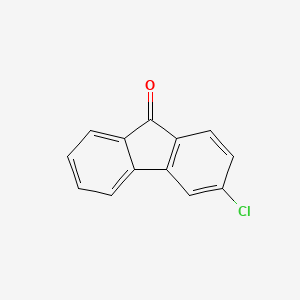

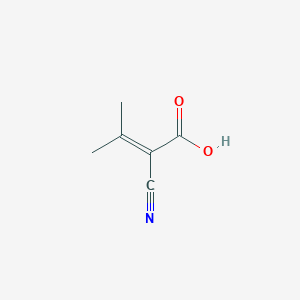

“5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C8H5ClN4O and a molecular weight of 208.6 . It is part of the pyrimidinone-5-carbonitriles class of compounds, which have been explored for their activities as anticancer, antibacterial, and antifungal agents .

Synthesis Analysis

The synthesis of pyrimidinone-5-carbonitriles involves reactions with various heterocyclic amines . The synthesis process also involves the use of hydrazonoyl chlorides and halo ketones . The structure of the synthesized compounds is confirmed by spectroscopic data .Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” includes a pyrazolo[1,5-a]pyrimidine core, which is a nitrogen-containing heterocycle . This core is important in the biological activity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” include a melting point of 191–192 °C . The compound also exhibits IR absorption at various frequencies corresponding to different functional groups .科学的研究の応用

抗癌研究

ピリミジン誘導体、特に5-(クロロメチル)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボニトリルは、抗癌剤としての可能性が探索されています。 これらの化合物は合成され、結腸直腸癌(HCT-116)、肝細胞癌(HepG-2)、乳癌(MCF-7)、および非小細胞肺癌細胞(A549)など、さまざまなヒト腫瘍細胞株に対するin vitroでの細胞毒性を評価されています .

チロシンキナーゼ阻害

これらの化合物は、上皮成長因子受容体(EGFR)のATP模倣チロシンキナーゼ阻害剤として設計されています。EGFRは、細胞増殖と生存における役割から、癌治療における重要な標的となっています .

アルキン修飾誘導体の合成

アルキン修飾ピラゾロピリミジン誘導体の合成に関する研究が行われており、これらの誘導体は、ケミカルバイオロジーや創薬においてさまざまな用途が考えられます .

化学研究開発

この化合物は、研究開発目的で購入可能です。これは、この化合物がさまざまな化学研究用途で使用されていることを示しています .

作用機序

Target of Action

The primary targets of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . By inhibiting EGFR, the compound disrupts cell cycle progression and induces apoptosis . It also inhibits COX-2, which can reduce inflammation and potentially influence tumor growth .

Biochemical Pathways

The compound’s action on EGFR and COX-2 affects several biochemical pathways. By inhibiting EGFR, it disrupts pathways involved in cell cycle progression, apoptosis inhibition, and tumor cell motility . The inhibition of COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

The swissadme parameter mentioned in the studies indicates that the compound has good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits cytotoxic activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Safety and Hazards

将来の方向性

The future directions for research on “5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” and related compounds include the development of novel CDK2 targeting compounds . These compounds have shown promising potential as candidates for further anticancer therapeutic exploration .

特性

IUPAC Name |

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRXJHMUHLFZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=CNN2C1=O)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350757 | |

| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329213-60-7, 925675-85-0 | |

| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

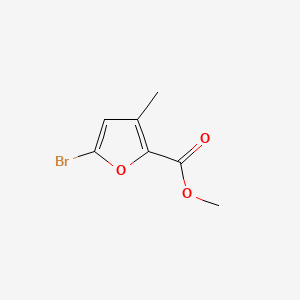

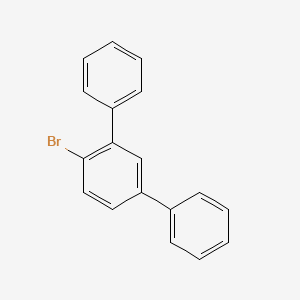

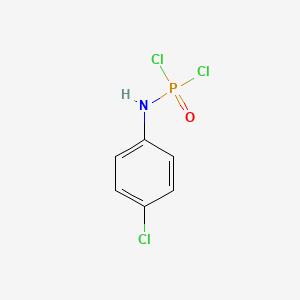

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)